LU-002c is a selective inhibitor developed for the β2c subunit of the proteasome, a crucial component in cellular protein degradation. This compound was identified through a systematic approach involving chemical synthesis and biological screening, which aimed to differentiate between closely related proteasome subunits, specifically β2c and β2i. The development of LU-002c highlights its potential as a valuable tool in both biological research and therapeutic applications targeting proteasome-related diseases.
LU-002c was synthesized as part of a broader initiative to create selective inhibitors for various proteasome subunits. The compound was derived from the vinyl sulfone inhibitor LU-102, which served as a foundational structure for further modifications aimed at enhancing selectivity towards the β2c subunit. The synthesis and characterization of LU-002c were documented in scientific literature, including studies published in journals focused on medicinal chemistry and biochemistry .
LU-002c falls under the category of proteasome inhibitors, specifically targeting the β2c subunit. Proteasome inhibitors are classified based on their selectivity for different active sites within the proteasome complex. LU-002c has been shown to exhibit a high degree of selectivity, with an IC50 value of 8 nM for β2c and a 40-fold selectivity over β2i, making it a significant compound for studying proteasome function and inhibition .
The synthesis of LU-002c involves several key steps that leverage established protocols for chemical reactions. Initially, LU-102 was modified by replacing certain functional groups to enhance selectivity towards the β2c subunit. The synthesis process typically includes:
The molecular structure of LU-002c can be described using its chemical formula and structural features:
The structural data obtained from crystallography indicate that LU-002c effectively occupies the substrate-binding pocket of the β2c subunit, facilitating its inhibitory action.
LU-002c participates in specific chemical reactions that are integral to its mechanism of action:
The binding kinetics and inhibition constants (IC50 values) have been determined through competitive assays, providing quantitative measures of its effectiveness against various proteasome subunits .
The mechanism by which LU-002c exerts its effects involves several steps:
Experimental data indicate that LU-002c's selectivity leads to differential effects on cellular processes compared to non-selective inhibitors .
LU-002c has significant applications in scientific research:
Systematic Name: (S)-N-((S)-1-(((S,E)-1-(4-(Aminomethyl)phenyl)-5-(methylsulfonyl)-3-oxopent-4-en-2-yl)amino)-1-oxopropan-2-yl)-2-((R)-2-azido-3-phenylpropanamido)-4-methylpentanamide [1]Synonyms: LU-002c, LU 002c, LU002cCAS Registry: 1827598-06-0 (free base, mixture of E/Z isomers) [4]Molecular Formula: C₃₀H₄₁N₇O₆SChemical Class: Peptide vinyl sulfone inhibitor featuring:
Table 1: LU-002c and Related Compound Identifiers | Compound Name | CAS Registry | Molecular Formula | Molecular Weight |
---|---|---|---|---|
LU-002c (free base) | 1827598-06-0 | C₃₀H₄₁N₇O₆S | 639.77 g/mol | |
LU-002c Trifluoroacetate | Not assigned | C₃₀H₄₁N₇O₆S·C₂HF₃O₂ | 725.79 g/mol | |
LU-102 (precursor) | 1421639-62-4 | C₃₃H₄₇N₇O₅S | 653.84 g/mol |
Proteasome inhibitor evolution progressed through three generations:
Table 2: Evolution of Key Proteasome Inhibitors | Inhibitor | Target Specificity | β2c IC₅₀ | β2i IC₅₀ | Selectivity Ratio (β2i/β2c) |
---|---|---|---|---|---|
LU-102 | Pan-β2 | 13 nM | 20 nM | 1.5 | |
LU-002c | β2c-selective | 5 nM | 140 nM | 28 | |
KZR-616 | β2i-preferential | 220 nM | Not reported | ~0.2 (β2c/β2i) | |
Bortezomib | Pan-proteasome | >1000 nM | >1000 nM | N/A |
As a small-molecule drug candidate, LU-002c exemplifies rational structure-based design overcoming target similarity challenges:
Table 3: Structural Features Enabling LU-002c Selectivity | Structural Element | Role in β2c Selectivity | Effect on Binding |
---|---|---|---|
P1: 4-(Aminomethyl)phenyl | Fits S1 specificity pocket | Anchoring to conserved β2 hydrophobic cleft | |
P2: L-Alanine | Small side chain accommodation | Exploits Met31/Ala81 flexibility in β2c | |
Warhead: Vinyl sulfone | Covalent modification of Thr1 | Irreversible inhibition kinetics | |
N-cap: Pyrazine carbonyl | Hydrogen bonding with Gly53 backbone | Enhanced β2c affinity over β2i |
LU-002c’s discovery leveraged integrated technologies: X-ray crystallography of humanized yeast proteasomes visualized binding interactions, while activity-based protein profiling (ABPP) quantified subunit selectivity across proteasome complexes [2]. This exemplifies modern small-molecule discovery paradigms combining structural biology, medicinal chemistry, and chemical proteomics to address previously "undruggable" targets with high precision [3] [6] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7